7-(1,3-benzodioxol-5-yl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one
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Overview
Description
10-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE is a complex organic compound that features a benzodioxole moiety and a diazatetraphenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through the cyclization of catechol with formaldehyde. The diazatetraphenone core is then constructed through a series of condensation reactions involving appropriate amines and ketones under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps and continuous flow reactors for condensation reactions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
10-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The ketone group in the diazatetraphenone core can be reduced to alcohols.
Substitution: The aromatic ring in the benzodioxole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
10-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in oncology.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 10-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE exerts its effects involves interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The diazatetraphenone core may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide
- 1-benzo[1,3]dioxole derivatives
Uniqueness
10-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE is unique due to its combination of a benzodioxole moiety and a diazatetraphenone core, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C25H22N2O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-10,10-dimethyl-7,9,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8-one |
InChI |
InChI=1S/C25H22N2O3/c1-25(2)11-18-23(19(28)12-25)22(14-5-8-20-21(10-14)30-13-29-20)16-6-7-17-15(24(16)27-18)4-3-9-26-17/h3-10,22,27H,11-13H2,1-2H3 |
InChI Key |
CRZAPZBQRVDCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=C(C=C3)N=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1)C |
Origin of Product |
United States |
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